

3-Fluoropyridine Hydrochloride: Technical Guide & Chemical Profile

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Compound of Interest

Compound Name: 3-Fluoropyridine hydrochloride

Cat. No.: B8629962

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Executive Summary

3-Fluoropyridine Hydrochloride is a critical fluorinated heterocyclic building block used extensively in modern drug discovery. As a bioisostere of pyridine, the introduction of the fluorine atom at the C3 position significantly alters the electronic landscape of the ring, modulating basicity (pKa), lipophilicity (LogP), and metabolic stability. This guide details the synthesis, physical properties, and functionalization strategies for this scaffold, providing researchers with a self-validating roadmap for its utilization in pharmaceutical synthesis.

Chemical Identity & Physical Properties[1][2][3][4]

The hydrochloride salt is typically generated in situ or isolated as a hygroscopic solid to improve stability and handling compared to the volatile free base.

Datasheet: 3-Fluoropyridine (Free Base vs. HCl Salt)

Property	3-Fluoropyridine (Free Base)	3-Fluoropyridine Hydrochloride
CAS Number	372-47-4	14266-99-0
Formula	C ₅ H ₄ FN	C ₅ H ₄ FN · HCl
Molecular Weight	97.09 g/mol	133.55 g/mol
Appearance	Clear, colorless liquid	White to off-white hygroscopic solid
Boiling Point	107–108 °C	N/A (Solid)
Melting Point	–13 °C	208–212 °C (Decomposes)
Density	1.13 g/mL (25 °C)	N/A
pKa (Conj. Acid)	~2.97 (Reduced basicity vs Pyridine)	N/A
Solubility	Miscible in organic solvents, water	Highly soluble in water, MeOH, DMSO

Electronic Effects of Fluorination

The fluorine atom at C3 exerts a strong inductive electron-withdrawing effect (-I), which:

- **Lowers Basicity:** The pKa drops from 5.2 (pyridine) to ~3.0 (3-fluoropyridine), reducing the propensity for N-oxidation and altering binding affinity in enzyme pockets.
- **Activates C2/C4:** The -I effect makes the C2 and C4 positions more susceptible to nucleophilic attack (though less than 2- or 4-fluoropyridine) and significantly acidifies the C2/C4 protons, facilitating directed lithiation.

Synthetic Routes & Manufacturing[5]

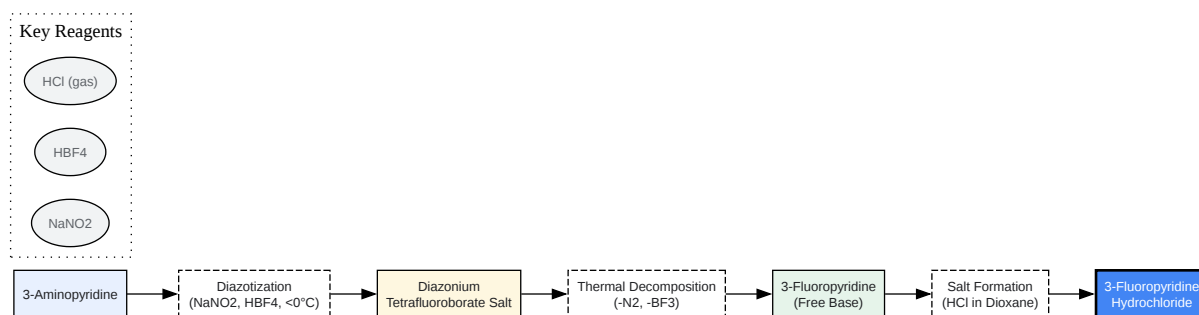
The synthesis of **3-Fluoropyridine Hydrochloride** typically follows the Balz-Schiemann reaction pathway, starting from 3-aminopyridine. Direct halogen exchange (Hallex) is less common due to the unreactive nature of the C3 position in nucleophilic aromatic substitution.

Primary Synthesis Workflow (Balz-Schiemann)

Protocol Overview:

- **Diazotization:** 3-Aminopyridine is treated with sodium nitrite (NaNO_2) in tetrafluoroboric acid (HBF_4) at low temperatures (-5°C to 0°C).
- **Salt Isolation:** The intermediate diazonium tetrafluoroborate salt is isolated.
- **Thermal Decomposition:** The salt is heated (often in an inert solvent like decalin or dry) to release N_2 and BF_3 , yielding 3-fluoropyridine.
- **Hydrochlorination:** The free base is dissolved in ether/dioxane and treated with anhydrous HCl gas to precipitate the hydrochloride salt.

Visualization: Synthesis Pathway



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Caption: Step-by-step synthesis from 3-Aminopyridine via the Balz-Schiemann reaction to the Hydrochloride salt.

Reactivity & Functionalization[6]

3-Fluoropyridine is a versatile scaffold. The fluorine atom directs functionalization, enabling the construction of complex pharmaceutical cores.

Directed Ortho-Lithiation (DoM)

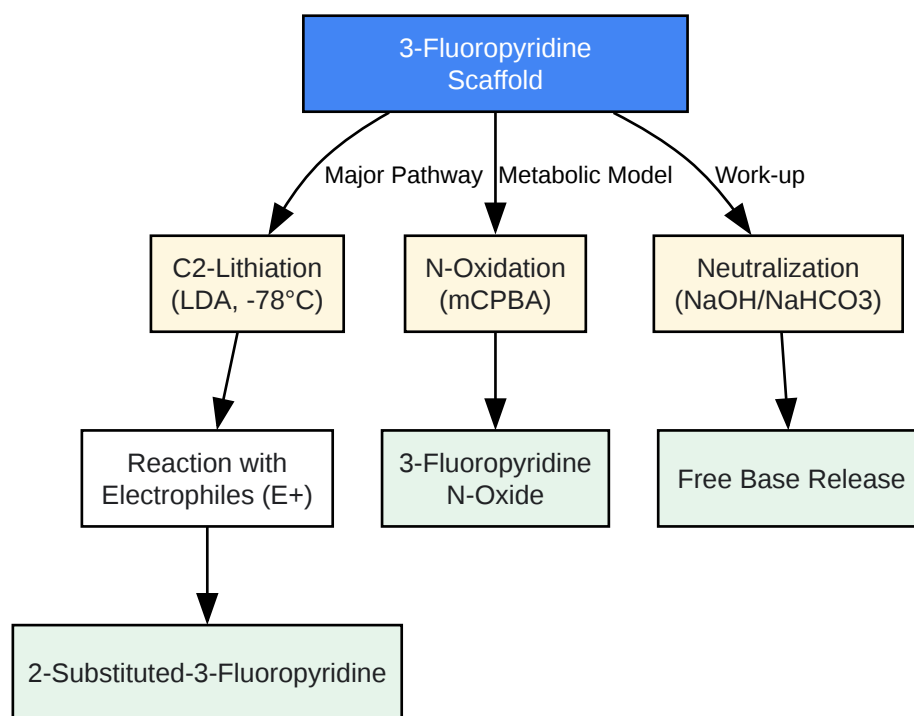
The fluorine atom is a potent ortho-directing group (ODG).

- **Regioselectivity:** Lithiation with LDA or n-BuLi occurs predominantly at C2 (the position between N and F) due to the synergistic inductive effect of both the ring nitrogen and the fluorine.
- **C4 Functionalization:** If the C2 position is blocked (e.g., with a silyl group) or if specific "super-basic" conditions (LIDAKOR) are used, lithiation can be directed to C4.
- **Protocol Insight:** Reactions must be kept below -78°C to prevent nucleophilic attack of the base on the pyridine ring or "pyridyne" formation (elimination of LiF).

Cross-Coupling Reactions[6]

- **Suzuki-Miyaura:** The C-F bond is generally inert to standard Pd-catalyzed coupling. However, the pyridine ring can be brominated/iodinated at other positions to serve as a coupling partner.
- **Nucleophilic Aromatic Substitution (S_NAr):** The C3-F bond is not a good leaving group for S_NAr because it is not activated by the ring nitrogen (unlike C2-F or C4-F). Displacement of the fluorine usually requires strong electron-withdrawing groups at C2/C6 or extreme conditions.

Visualization: Reactivity Logic



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Caption: Primary reactivity pathways for 3-Fluoropyridine, highlighting C2-lithiation dominance.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

- Metabolic Blocking: Replacing a C-H bond with C-F at the 3-position blocks oxidative metabolism (P450-mediated hydroxylation) that typically occurs at electron-rich positions.
- pKa Modulation: The fluorine reduces the basicity of the pyridine nitrogen. This is crucial for:
 - Reducing HERG channel inhibition (often linked to basic amines).
 - Improving membrane permeability by increasing the fraction of the neutral species at physiological pH.

Case Study: Kinase Inhibitors

In the development of kinase inhibitors (e.g., c-Met or VEGFR), the 3-fluoropyridine moiety is often used to replace a phenyl or pyridine ring. The fluorine atom can engage in intramolecular

hydrogen bonding or specific dipole interactions within the ATP-binding pocket, improving potency and selectivity.

Handling, Stability & Safety

Safety Profile (MSDS Summary)

- Hazards: 3-Fluoropyridine (and its HCl salt) is Flammable (Free base), Toxic if swallowed, and causes Skin/Eye Irritation.
- Specific Danger: Reaction with strong nucleophiles or reducing agents can release fluoride ions.
- Storage: The hydrochloride salt is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) in a desiccator. The free base is volatile; keep cold (2-8°C).

Handling Protocol

- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood.
- Neutralization: If using the HCl salt in a reaction requiring the free base, suspend the salt in an organic solvent (e.g., DCM) and wash with saturated NaHCO_3 . Dry the organic layer over MgSO_4 before use.
- Disposal: Dispose of as halogenated organic waste. Do not mix with strong acids or oxidizers.

References

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- Physical Properties: PubChem Compound Summary. "3-Fluoropyridine."
- Medicinal Chemistry Applications: Journal of Medicinal Chemistry. "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents."

- Safety Data:Sigma-Aldrich. "Safety Data Sheet for 3-Fluoropyridine."
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